2-(4-Formylphenoxy)-N-2-pyridinylacetamide
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Overview
Description
2-(4-Formylphenoxy)-N-2-pyridinylacetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a pyridinylacetamide moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are organic compounds well known for their biological activity, particularly their antibiotic properties . They are privileged scaffolds for the preparation of a vast range of antibiotics, including penicillins, cephalosporins, monobactams, and carbacephems .
Mode of Action
The compound’s mode of action involves a diastereoselective ketene-imine cycloaddition reaction . This reaction occurs between 2-(4-formylphenoxy) acetic acid and an imine using NEt3 as a base and p-toluensulfonyl chloride . This process affords the target aldehyde-functionalized β-lactams in high yields, showing only cis geometry .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of β-lactams . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of β-lactam derivatives . These derivatives have a wide range of antibiotic properties, making them valuable in the treatment of various bacterial infections .
Result of Action
The result of the compound’s action is the production of aldehyde-functionalized β-lactams . These β-lactams have antibiotic properties and can be used in the treatment of various bacterial infections . The compound’s action thus has significant implications for the development of new antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)-N-2-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N-2-pyridinylacetamide.
Reduction: 2-(4-Hydroxymethylphenoxy)-N-2-pyridinylacetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Formylphenoxy)-N-2-pyridinylacetamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a pyridinyl group.
4,5-Diphenylimidazole-N-phenylacetamide: Contains an imidazole ring and phenyl groups.
Pyridine-substituted thiazole hybrids: Feature a thiazole ring and pyridine substitution.
Uniqueness
2-(4-Formylphenoxy)-N-2-pyridinylacetamide is unique due to the presence of both a formyl group and a pyridinylacetamide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHKGWMCRLFTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350746 |
Source
|
Record name | ST002573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329211-31-6 |
Source
|
Record name | ST002573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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